4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
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Description
4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H17ClN4OS2 and its molecular weight is 392.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action is likely related to its optoelectronic and photophysical properties, which can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same . This suggests that the compound may interact with its targets through electron donor-acceptor (D-A) systems .
Biochemical Pathways
Similar compounds have been used as photocatalysts in reactions such as the minisci-type decarboxylative alkylation of electron-deficient heteroarenes . This suggests that the compound may influence pathways related to these reactions.
Result of Action
Similar compounds have been used as photocatalysts, enabling organic transformations . This suggests that the compound may have a similar effect.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry . This suggests that light exposure could potentially influence the compound’s action.
Properties
IUPAC Name |
4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS2/c1-11-4-5-12(18)15-14(11)20-17(25-15)22-8-6-21(7-9-22)16(23)19-13-3-2-10-24-13/h2-5,10H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDVRNVEQYVMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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